molecular formula C10H16 B12710959 Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- CAS No. 41294-17-1

Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel-

Cat. No.: B12710959
CAS No.: 41294-17-1
M. Wt: 136.23 g/mol
InChI Key: HRWMELJDGVNKEO-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is a complex organic compound with a unique structure. It is characterized by a cyclobutane ring substituted with ethenyl, methyl, and methylethenyl groups. The compound’s stereochemistry is specified by the (1R,2S)-rel- configuration, indicating the relative spatial arrangement of its substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes.

Scientific Research Applications

Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe to study enzyme-substrate interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact mechanism depends on the context of its application, whether in a chemical reaction or a biological system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclobutane, 1-ethenyl-1-methyl-2-(1-methylethenyl)-, (1R,2S)-rel- is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclohexane and cyclohexanol analogs. The specific stereochemistry also plays a crucial role in its reactivity and interactions with other molecules.

Properties

CAS No.

41294-17-1

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1R,2S)-1-ethenyl-1-methyl-2-prop-1-en-2-ylcyclobutane

InChI

InChI=1S/C10H16/c1-5-10(4)7-6-9(10)8(2)3/h5,9H,1-2,6-7H2,3-4H3/t9-,10-/m0/s1

InChI Key

HRWMELJDGVNKEO-UWVGGRQHSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]1(C)C=C

Canonical SMILES

CC(=C)C1CCC1(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.